molecular formula C76H85N9O9S2 B11831640 tert-butyl (7S,13S)-13-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-7-(4-aminobutyl)-5,8,11-trioxo-1,1,1-triphenyl-2-thia-6,9,12-triazapentadecan-15-oate

tert-butyl (7S,13S)-13-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-7-(4-aminobutyl)-5,8,11-trioxo-1,1,1-triphenyl-2-thia-6,9,12-triazapentadecan-15-oate

Cat. No.: B11831640
M. Wt: 1332.7 g/mol
InChI Key: HLRUMBLVAUIAJP-FIRLTHHSSA-N
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Description

The compound “tert-butyl (7S,13S)-13-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-7-(4-aminobutyl)-5,8,11-trioxo-1,1,1-triphenyl-2-thia-6,9,12-triazapentadecan-15-oate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, indoles, and thiols, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and the introduction of the tert-butyl group. Typical reaction conditions may include the use of coupling reagents like EDCI or DCC for amide bond formation, and protecting groups such as Boc or Fmoc for amino acids.

Industrial Production Methods

Industrial production of such complex molecules often involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient assembly of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Amide bonds can be reduced to amines under specific conditions.

    Substitution: The indole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine.

    Reduction: Reagents like lithium aluminum hydride (LAH) or borane.

    Substitution: Reagents like halogens or nitrating agents.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indoles.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may serve as a probe for studying protein-ligand interactions or as a precursor for bioactive peptides.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **tert-butyl (7S,13S)-13-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-7-(4-aminobutyl)-5,8,11-trioxo-1,1,1-triphenyl-2-thia-6,9,12-triazapentadecan-15-oate analogs with different protecting groups.
  • Peptide-based compounds: with similar amino acid sequences but different side chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C76H85N9O9S2

Molecular Weight

1332.7 g/mol

IUPAC Name

tert-butyl (3S)-4-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-6-amino-2-(3-tritylsulfanylpropanoylamino)hexanoyl]amino]acetyl]amino]-4-oxobutanoate

InChI

InChI=1S/C76H85N9O9S2/c1-74(2,3)94-68(88)48-62(82-67(87)50-80-70(90)61(41-24-25-44-77)81-66(86)43-46-95-75(53-27-10-4-11-28-53,54-29-12-5-13-30-54)55-31-14-6-15-32-55)71(91)83-63(47-52-49-79-60-40-23-22-39-59(52)60)73(93)85-45-26-42-65(85)72(92)84-64(69(78)89)51-96-76(56-33-16-7-17-34-56,57-35-18-8-19-36-57)58-37-20-9-21-38-58/h4-23,27-40,49,61-65,79H,24-26,41-48,50-51,77H2,1-3H3,(H2,78,89)(H,80,90)(H,81,86)(H,82,87)(H,83,91)(H,84,92)/t61-,62-,63-,64-,65-/m0/s1

InChI Key

HLRUMBLVAUIAJP-FIRLTHHSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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